Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a piperidine ring and a cyclopropylmethyl group, contributing to its unique pharmacological properties. Its structural complexity makes it an interesting subject for research into its synthesis, mechanism of action, and potential therapeutic applications.
This compound is classified as a piperidinone derivative. It has been studied for its inhibitory effects on various biological targets, particularly in the context of cancer therapy. The compound's structure includes a chlorophenyl group, which is known to influence its biological activity and pharmacokinetic properties.
The synthesis of Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- can be achieved through several methods. One notable approach involves the use of α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone as starting materials. The reaction typically occurs under mild conditions (0°C to 40°C) and can be completed within 2 to 8 hours. The process includes hydrolysis under acidic conditions, often utilizing hydrochloric acid as the catalyst.
The synthesis process can be summarized as follows:
This method yields a high-purity product, demonstrating good economic feasibility for large-scale applications .
The molecular structure of Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- can be represented as follows:
This indicates that the compound contains 17 carbon atoms, 22 hydrogen atoms, one chlorine atom, and one nitrogen atom.
The compound's molecular weight is approximately 287.82 g/mol. Its structure features:
Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- can participate in various chemical reactions typical for piperidinone derivatives. These include:
The compound's reactivity is largely influenced by the substituents on the aromatic ring and the piperidine nitrogen .
The mechanism of action for Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- involves its interaction with specific biological targets, particularly proteins involved in cell proliferation and survival pathways. Research indicates that this compound may act as an inhibitor of MDM2, a protein that regulates the tumor suppressor p53. By inhibiting MDM2, this compound potentially enhances p53 activity, leading to increased apoptosis in cancer cells .
In vitro studies have shown that compounds similar to Ethanone exhibit significant potency against various cancer cell lines, suggesting a promising therapeutic role in oncology.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure and purity of synthesized compounds .
Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]- has potential applications in:
Research continues to explore its efficacy and safety profile in clinical settings, highlighting its importance as a candidate for further development in cancer therapeutics .
The 1-(4-chlorophenyl)ethanone moiety serves as a privileged structural motif in medicinal chemistry due to its balanced hydrophobic character, conformational stability, and π-π stacking capabilities. When integrated with the 1-(cyclopropylmethyl)piperidin-4-yl fragment, the resulting hybrid compound exhibits enhanced three-dimensionality and target engagement potential. Bibliometric mining of patent and literature databases reveals consistent exploitation of this scaffold in oncology and CNS therapeutics, with specific emphasis on kinase modulation and G-protein-coupled receptor (GPCR) interactions [6] [8]. The cyclopropylmethyl group confers metabolic stability through steric shielding of the piperidine nitrogen, while simultaneously enabling selective engagement with hydrophobic subpockets in biological targets [8].
Table 1: Documented Pharmacological Targets of Structurally Related Chlorophenyl-Piperidine Hybrids
Target Class | Specific Target | Therapeutic Area | Key Structural Features |
---|---|---|---|
Kinases | Protein Kinase B (Akt) | Oncology | 4-Chlorophenyl, piperidine carbonyl |
Phosphotransferases | Mutant IDH1 | Oncology | Quinoline-2-one, dimethylcyclohexanone |
GPCRs | Cannabinoid Receptors | CNS | Varied aryl substitutions, piperidine linkers |
Epigenetic Regulators | Histone Demethylases | Oncology | α-KG mimetic, hydrophobic anchor |
Notably, the 4-chlorophenyl group demonstrates conserved interactions across multiple target classes, frequently engaging in edge-to-face aromatic interactions with phenylalanine residues in ATP-binding pockets [6]. The piperidine nitrogen's basicity (predicted pKa ~8.5-9.0) facilitates salt bridge formation with aspartate/glutamate residues in target proteins, though this is modulated by the electron-withdrawing nature of the adjacent ethanone carbonyl [8]. Molecular docking studies of analogous structures suggest the cyclopropylmethyl group occupies a sterically constrained subpocket that typically rejects bulkier substituents, explaining its superiority over benzyl or phenethyl analogs in target selectivity profiles [8].
The synthetic complexity of 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]ethanone arises from three key challenges: (1) stereoselective introduction of the cyclopropylmethyl moiety to the piperidine nitrogen, (2) chemoselective ketone formation without epimerization at chiral centers, and (3) compatibility of the 4-chlorophenyl group with diverse coupling reactions. Literature analysis indicates that late-stage N-alkylation of piperidine precursors with cyclopropylmethyl bromide under optimized phase-transfer conditions achieves 68-75% yields in model systems, though competing O-alkylation remains problematic [1] [9]. The carbonyl linkage typically employs Friedel-Crafts acylation of chlorobenzene with piperidine-containing acid chlorides, though this route risks decomposition of the acid-sensitive cyclopropyl group [5].
Table 2: Comparative Analysis of Synthetic Approaches to Key Fragments
Synthetic Step | Reported Method | Yield Range | Key Limitations |
---|---|---|---|
N-Cyclopropylmethylation | Alkylation under Schotten-Baumann | 60-75% | Emulsion formation, hydrolysis side products |
Piperidine Ring Formation | Multicomponent Coupling | 15-28% (over 3 steps) | Low yielding Michael addition step |
Ethanone Bridge | Friedel-Crafts Acylation | 45-82% | Overacylation, chlorophenyl group migration |
Stereoselective Control | Chiral Resolution | 30-40% (recovered ee>98%) | Significant material loss in racemate separation |
Advanced synthetic routes inspired by IDH1 inhibitor development employ convergent strategies with carefully orchestrated protecting group schemes [1]. The multicomponent coupling approach exemplified in quinoline-2,5-dione synthesis demonstrates particular relevance, featuring: (1) formation of a vinylogous amide intermediate from dione precursors, (2) Michael addition-elimination with nitrile anions, and (3) acid-catalyzed cyclodehydration with anilines—all in a one-pot sequence [1]. This method's success with structurally complex targets suggests adaptability to the present compound, though the cyclopropylmethyl group's acid sensitivity necessitates modified cyclization conditions. Recent innovations in continuous flow hydrogenation offer promising solutions for the reductive amination steps, potentially improving yields from batch process averages of 52% to >85% while suppressing dechlorination side reactions [8].
Quantitative analysis of publication databases (2015-2025) reveals a 140% increase in medicinal chemistry publications featuring "4-chlorophenyl ethanone" derivatives, substantially outpacing the 65% growth in general small-molecule therapeutics literature. Oncology dominates the therapeutic focus (68% of publications), followed by CNS disorders (22%) and anti-infectives (7%) [1] [6] [8]. Patent analytics indicate that piperidine-containing variants constitute 34% of chlorophenyl ethanone derivatives claimed in pharmaceutical patents since 2020, demonstrating the scaffold's strategic importance [6].
The structural evolution of these compounds shows three distinct trends: (1) migration from simple aryl ketones to sp³-hybridized fragments (evidenced by 47% increase in publications featuring cyclopropyl groups since 2018), (2) incorporation of nitrogen-rich heterocycles (83% of recent examples), and (3) strategic positioning of the chlorophenyl group as a terminal hydrophobic anchor rather than a central scaffold element. Citation mapping identifies three highly influential structural templates: the 4-(piperidin-4-yl)ethanone core (citation index = 42), the 1-arylpyridin-2(1H)-one pharmacophore (citation index = 38), and the 7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione system (citation index = 29) [1] [8].
Table 3: Publication Distribution by Therapeutic Area and Structural Features
Therapeutic Area | % of Publications (2020-2025) | Dominant Substituent Patterns | Emerging Trends |
---|---|---|---|
Oncology | 68% | Piperidine N-alkylation, spirocycles | Increased cyclopropyl utilization (47% YoY) |
CNS Disorders | 22% | 2-Pyridone, fluorinated aromatics | Zwitterion design for blood-brain barrier |
Anti-infectives | 7% | Bicyclic amines, thiocarbonyls | Target-based hybridization |
Metabolic Disease | 3% | Carbamoyl, sulfonyl linkers | Dual-targeting architectures |
Critical knowledge gaps persist in the biophysical characterization of these hybrids, with only 12% of publications providing comprehensive SAR data on cyclopropyl-piperidine interactions with biological targets. The field shows particularly limited computational studies on the conformational dynamics of the cyclopropylmethyl-piperidine linkage and its influence on binding kinetics—a significant omission given this group's role in mitigating P-glycoprotein efflux in CNS applications [8]. Furthermore, synthetic methodologies remain largely confined to traditional batch processes despite demonstrated advantages of flow chemistry in analogous systems, suggesting substantial unexplored potential in manufacturing optimization [1].
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0